![molecular formula C13H7Cl5O2S B1617408 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl CAS No. 149949-86-0](/img/structure/B1617408.png)
3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl
Overview
Description
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is a metabolite of 2,2’,4,5,5’-pentachlorobiphenyl . It is available for purchase as a certified reference standard .
Synthesis Analysis
After the administration of 2,2’,4,5,5’-pentachlorobiphenyl (2,2’,4,5,5’-pentaCB) to intact rats, the concentration of 2,2’,4,5,5’-pentaCB in liver gradually decreased, whereas 3-methylsulfonyl (3-MeSO (2))-2,2’,4’,5,5’-pentaCB appeared in liver and remained detectable in liver for 6 weeks .Molecular Structure Analysis
The molecular formula of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is C13H7Cl5O2S . The average mass is 404.523 Da and the monoisotopic mass is 401.860931 Da .Scientific Research Applications
Formation and Characterization
3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl is formed as a metabolite during the biotransformation of PCBs. Research by Haraguchi et al. (1997) on the fecal excretion and tissue distribution of PCB metabolites in rats highlighted the formation of methylthio and methylsulfonyl derivatives, including 3-methylsulfonyl metabolites, which exhibited a high affinity for liver and adipose tissue (Haraguchi, Kato, Kimura, & Masuda, 1997).
Biological Effects
The environmental and biological effects of methylsulfonyl PCB metabolites have been a subject of concern. Letcher et al. (2002) explored the antiestrogenic effects of aryl methyl sulfone metabolites, including those similar to this compound, on estrogen receptor-dependent gene expression, indicating potential environmental endocrine disruption (Letcher, Lemmen, van der Burg, Brouwer, Bergman, Giesy, & van den Berg, 2002).
Analytical Detection and Characterization
The analytical detection and characterization of PCB metabolites, including this compound, is critical for understanding their environmental distribution and impact. Bergman, Jansson, and Bamford (1980) discussed the synthesis and mass spectrometric analysis of methylthio- and methylsulfonylpolychlorobiphenyls, providing insights into their chemical structures and fragmentation patterns, crucial for environmental monitoring and research (Bergman, Jansson, & Bamford, 1980).
Mechanism of Action
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl plays a principal role in the induction of microsomal drug-metabolizing enzymes by 2,2’,4,5,5’-pentachlorobiphenyl . The increasing effects of 2,2’,4,5,5’-pentaCB both on the content of cytochrome P450 and on the activity of aminopyrine metabolizing enzyme in hepatic microsomes were not observed in the bile duct-cannulated rats, in which the phenobarbital treatment enabled the drug-metabolizing enzymes to be induced .
properties
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFGBAESPSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164432 | |
Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149949-86-0 | |
Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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